molecular formula C19H12BrN3O2S B11593555 (2Z)-6-benzyl-2-(2-bromobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-6-benzyl-2-(2-bromobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B11593555
M. Wt: 426.3 g/mol
InChI Key: GXFFQKXJSAACDE-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    Reagents: Benzyl bromide and 2-bromobenzaldehyde.

    Reaction Conditions: The reaction involves a condensation process, typically in the presence of a base such as potassium carbonate, under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production efficiently.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-benzyl-2-(2-bromobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic reactions

  • Formation of the Thiazolo[3,2-b][1,2,4]triazine Core

      Starting Materials: 2-aminothiazole and cyanogen bromide.

      Reaction Conditions: The reaction is carried out in an organic solvent such as acetonitrile, under reflux conditions.

      Intermediate: 2-cyanothiazole.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-benzyl-2-(2-bromobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromobenzylidene group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the reduced thiazolo[3,2-b][1,2,4]triazine derivatives.

    Substitution: Formation of substituted thiazolo[3,2-b][1,2,4]triazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, derivatives of this compound have shown potential as enzyme inhibitors and receptor modulators. This makes it a valuable tool in the study of biochemical pathways and drug development.

Medicine

Medicinally, (2Z)-6-benzyl-2-(2-bromobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione derivatives have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties.

Industry

In industry, this compound can be used in the development of new materials with specific electronic or optical properties, making it useful in the fields of electronics and photonics.

Mechanism of Action

The mechanism of action of (2Z)-6-benzyl-2-(2-bromobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

  • 6-benzyl-2-(2-chlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
  • 6-benzyl-2-(2-fluorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Uniqueness

Compared to similar compounds, (2Z)-6-benzyl-2-(2-bromobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C19H12BrN3O2S

Molecular Weight

426.3 g/mol

IUPAC Name

(2Z)-6-benzyl-2-[(2-bromophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C19H12BrN3O2S/c20-14-9-5-4-8-13(14)11-16-18(25)23-19(26-16)21-17(24)15(22-23)10-12-6-2-1-3-7-12/h1-9,11H,10H2/b16-11-

InChI Key

GXFFQKXJSAACDE-WJDWOHSUSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CC=CC=C4Br)/SC3=NC2=O

Canonical SMILES

C1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC=CC=C4Br)SC3=NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.